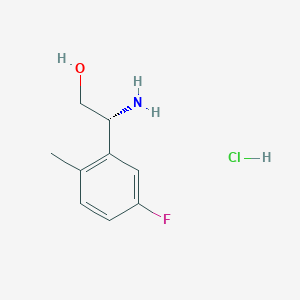
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethanol
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to its chiral nature and specific substitution pattern. The presence of the ®-enantiomer provides distinct stereochemical properties, which can influence its biological activity and reactivity compared to its (S)-enantiomer and other similar compounds.
This detailed article covers the essential aspects of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, from its synthesis to its applications and mechanism of action
Biological Activity
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride (CAS No. 1391434-49-3) is an important compound in medicinal chemistry, known for its diverse biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Inert atmosphere at 2-8°C
Pharmacological Effects
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL HCl has shown significant biological activities, particularly in the following areas:
- Antimicrobial Activity :
- Dopamine Receptor Agonism :
- Cytotoxicity :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with neurotransmitter systems and bacterial cell wall synthesis pathways.
Table of Biological Activities
Case Study: D3 Receptor Agonist Activity
A recent study focused on the identification of novel D3 receptor agonists, where this compound was included among the tested compounds. The results demonstrated its potential as a selective agonist with promising binding affinity and functional activity in vitro .
Comparative Studies
Comparative studies with other similar compounds have indicated that this compound may offer advantages in terms of selectivity and potency against specific targets, particularly in the context of neurological applications .
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
YWYYQXNTEFKMIJ-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















